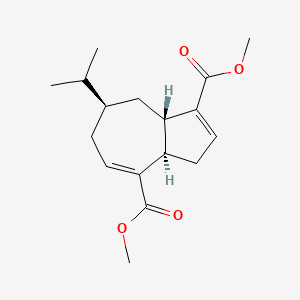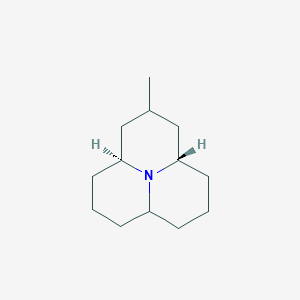
2-クロロオクタデカン酸
概要
説明
2-クロロステアリン酸は、2-クロロオクタデカン酸としても知られており、ステアリン酸の塩素化誘導体です。これは、分子式がC18H35ClO2である長鎖脂肪酸です。
2. 製法
合成経路と反応条件: 2-クロロステアリン酸は、ステアリン酸の塩素化によって合成することができます。このプロセスは通常、制御された条件下で、ステアリン酸とチオニルクロリドまたは三塩化リンを反応させることを伴います。 反応は、ジクロロメタンなどの不活性溶媒中で行われ、副反応を防ぐために温度は約0〜5℃に維持されます .
工業生産方法: 工業的な環境では、2-クロロステアリン酸の製造は、大規模な塩素化プロセスを伴います。ステアリン酸は最初に精製され、次に触媒の存在下で塩素ガスを使用して塩素化されます。 反応は、均一な塩素化と高い収率を確保するために、連続フロー反応器で行われます .
科学的研究の応用
2-chloro Stearic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated fatty acids.
Biology: Studied for its role in cellular metabolism and its effects on lipid metabolism in cells.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating inflammatory responses.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals
将来の方向性
作用機序
2-クロロステアリン酸の作用機序には、細胞膜および酵素との相互作用が関係しています。それは、好中球からのDNAの放出を誘発する、ヒトの初代単球および好中球に蓄積することが知られています。 このプロセスは、活性酸素種の産生と小胞体ストレスによって媒介されます . この化合物はまた、脂肪酸の合成と分解に関与する酵素と相互作用することによって、脂質代謝に影響を与えます .
類似化合物:
ステアリン酸: 塩素原子が欠如している、類似の鎖長を持つ非塩素化脂肪酸。
2-ブロモステアリン酸: 類似の化学的性質を持つステアリン酸の臭素化誘導体。
2-ヨードステアリン酸: 類似の反応性を持つヨウ素化誘導体であるが、ハロゲン原子が異なる
独自性: 2-クロロステアリン酸は、塩素原子の存在により独特です。これは、明確な化学反応性と生物活性をもたらします。 塩素原子は、その非ハロゲン化対応物であるステアリン酸と比較して、置換反応と還元反応でこの化合物をより反応性にします .
生化学分析
Biochemical Properties
2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, 2-Chlorooctadecanoic acid can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .
Cellular Effects
2-Chlorooctadecanoic acid has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .
Molecular Mechanism
The molecular mechanism of 2-Chlorooctadecanoic acid involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorooctadecanoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Chlorooctadecanoic acid can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.
Dosage Effects in Animal Models
The effects of 2-Chlorooctadecanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of 2-Chlorooctadecanoic acid in research applications.
Metabolic Pathways
2-Chlorooctadecanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .
Transport and Distribution
Within cells and tissues, 2-Chlorooctadecanoic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.
Subcellular Localization
2-Chlorooctadecanoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: 2-chloro Stearic Acid can be synthesized through the chlorination of stearic acid. The process typically involves the reaction of stearic acid with thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 2-chloro Stearic Acid involves large-scale chlorination processes. The stearic acid is first purified and then subjected to chlorination using chlorine gas in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to ensure uniform chlorination and high yield .
化学反応の分析
反応の種類: 2-クロロステアリン酸は、次のようなさまざまな化学反応を起こします。
置換反応: 塩素原子は、水酸化物イオンなどの他の求核剤によって置換され、ヒドロキシステアリン酸を形成することができます。
酸化反応: この化合物は、より高い酸化状態を持つ塩素化脂肪酸を形成するために酸化することができます。
一般的な試薬と条件:
置換: 高温での水溶液中の水酸化ナトリウム。
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
生成される主な生成物:
- ヒドロキシステアリン酸
- 塩素化脂肪酸
- ステアリン酸
4. 科学研究への応用
2-クロロステアリン酸は、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、および他の塩素化脂肪酸の合成の前駆体として使用されます。
生物学: 細胞代謝における役割と細胞における脂質代謝への影響について研究されています。
医学: 炎症反応を調節する役割など、潜在的な治療効果について調査されています。
類似化合物との比較
Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.
2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.
2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom
Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .
特性
IUPAC Name |
2-chlorooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLLSNNESIVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516737 | |
| Record name | 2-Chlorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-49-3 | |
| Record name | 2-Chlorooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

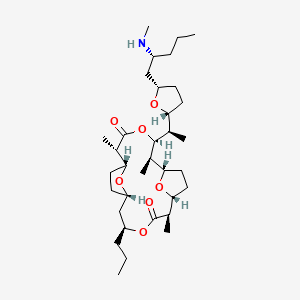
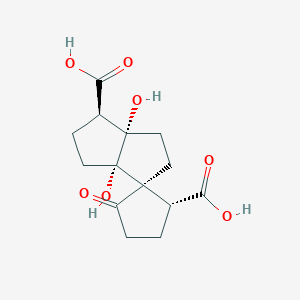

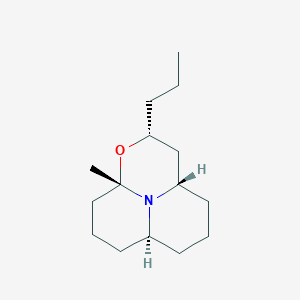

![(1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B1254041.png)

